molecular formula C9H7ClO3 B1365939 2-(3-Chlorophenoxy)malondialdehyde CAS No. 849021-39-2

2-(3-Chlorophenoxy)malondialdehyde

Cat. No.: B1365939
CAS No.: 849021-39-2
M. Wt: 198.6 g/mol
InChI Key: UPJGTUJTUQQRNA-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)malondialdehyde is a chemical compound that belongs to the family of phenoxypropanoic acids. It is commonly used in medical, environmental, and industrial research due to its unique chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(3-Chlorophenoxy)malondialdehyde involves the reaction of chloropropylene oxide with deionized water in the presence of a cation resin as a catalyst. The mixture is heated to a specific temperature range to facilitate the hydrolysis reaction. The hydrolysate is then filtered and distilled to obtain the final product .

Industrial Production Methods

In industrial settings, the preparation method of 3-chloro-1,2-propanediol, a related compound, involves similar steps. The process includes the use of chloropropylene oxide, deionized water, and a cation resin, followed by heating, hydrolysis, filtration, and distillation .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)malondialdehyde undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(3-Chlorophenoxy)malondialdehyde has a wide range of scientific research applications, including:

    Chemistry: Used in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its biological activity and potential therapeutic effects.

    Medicine: Investigated for its potential use as an immunosuppressant and antimycotic agent.

    Industry: Utilized in the production of various industrial chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenoxy)-1,2-propanediol: An antigen-associated immunosuppressant that inhibits IgE-mediated histamine release.

    Chlorphenesin: A muscle relaxant that blocks nerve impulses sent to the brain.

Uniqueness

2-(3-Chlorophenoxy)malondialdehyde is unique due to its specific chemical structure and biological activity. It has distinct properties that make it suitable for various research applications, setting it apart from other similar compounds .

Properties

IUPAC Name

2-(3-chlorophenoxy)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-7-2-1-3-8(4-7)13-9(5-11)6-12/h1-6,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJGTUJTUQQRNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405363
Record name 2-(3-chlorophenoxy)propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849021-39-2
Record name 2-(3-Chlorophenoxy)propanedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849021-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-chlorophenoxy)propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Chlorophenoxy)malondialdehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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